Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI)
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Overview
Description
Diethyl cinnamylphosphonate is an organophosphorus compound with the molecular formula C13H19O3P and a molecular weight of 254.26 g/mol . It is characterized by the presence of a phosphonate group attached to a cinnamyl moiety, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cinnamylphosphonate can be synthesized through several methods. One common approach involves the reaction of cinnamyl chloride with triethyl phosphite in the presence of a base such as sodium hydride . The reaction typically occurs in an inert atmosphere and at room temperature, yielding diethyl cinnamylphosphonate as the primary product .
Industrial Production Methods
Industrial production of diethyl cinnamylphosphonate often involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl cinnamylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert diethyl cinnamylphosphonate to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl cinnamylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl cinnamylphosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing their activity. This interaction is crucial in biochemical pathways where the compound acts as an inhibitor or activator .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl cyanomethylphosphonate
- Diethyl benzylphosphonate
Uniqueness
Diethyl cinnamylphosphonate is unique due to its cinnamyl moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H17O2P |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
diethoxy-[(E)-2-phenylethenyl]phosphane |
InChI |
InChI=1S/C12H17O2P/c1-3-13-15(14-4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ |
InChI Key |
CVLSXQOTHMQPFR-ZHACJKMWSA-N |
Isomeric SMILES |
CCOP(/C=C/C1=CC=CC=C1)OCC |
Canonical SMILES |
CCOP(C=CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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